![molecular formula C23H26ClN3OS B2523864 N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893788-13-1](/img/structure/B2523864.png)
N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-Chloro-4-methylphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide” is a chemical compound with the molecular formula C23H26ClN3OS . It’s a complex organic compound that contains several functional groups, including an acetamide group, a spiro[cycloheptane-1,2’-quinazoline] group, and a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups. The compound contains a spiro[cycloheptane-1,2’-quinazoline] group, which is a bicyclic structure where the two rings share a single atom . It also contains a sulfanyl group (-SH), which is a common functional group in organic chemistry .Scientific Research Applications
Synthesis and Reactivity
The scientific research around N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide focuses on the synthesis and biological activity of related quinazoline derivatives. These compounds, including the spiro[cycloheptane-1,2'-quinazoline]sulfanyl moiety, are synthesized through reactions involving halides or by condensation with primary amines. The synthesis methods aim to explore the chemical reactivity and potential applications of these compounds in medicinal chemistry due to their significant biological activities, such as anti-monoamine oxidase and antitumor effects (Markosyan et al., 2015).
Biological Activity
Quinazoline derivatives exhibit a wide range of biological activities. The interest in these compounds stems from their potential as therapeutic agents, particularly in treating cancer and neurological disorders. Some derivatives synthesized from the base structure of this compound have shown high anti-monoamine oxidase and antitumor activities. These activities suggest the compounds' potential for development into new medications or research tools for studying disease mechanisms (Markosyan et al., 2015).
Antimicrobial and Antifungal Properties
Further research into related spiro compounds has uncovered antimicrobial and antifungal properties. These studies provide a foundation for the development of new antimicrobial agents, which could be crucial in addressing the growing issue of antibiotic resistance. The synthesis of novel spiro compounds and the evaluation of their antimicrobial effectiveness highlight the potential of quinazoline derivatives in contributing to the field of infectious disease treatment (Hafez et al., 2016).
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3OS/c1-16-10-11-20(18(24)14-16)25-21(28)15-29-22-17-8-4-5-9-19(17)26-23(27-22)12-6-2-3-7-13-23/h4-5,8-11,14,26H,2-3,6-7,12-13,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWQHFSPBIBAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
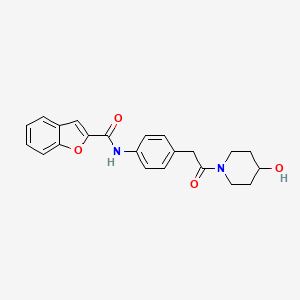
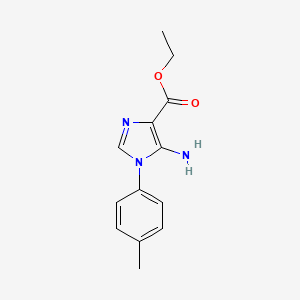
![5-(2,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2523785.png)
![(2E)-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2523787.png)

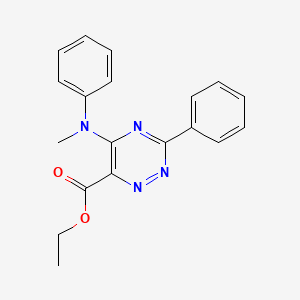
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2523797.png)

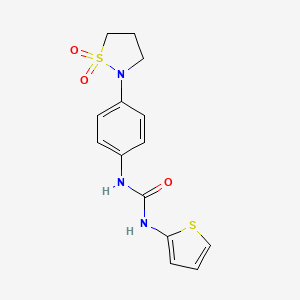
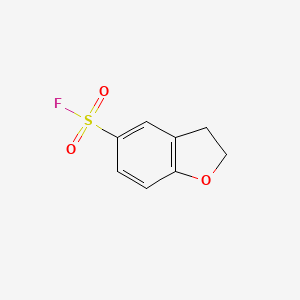
![(E)-N-[2-(2-cyanoethylsulfanyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2523801.png)
![N-(2,3-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2523802.png)
![5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2523803.png)
![2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPHENYL)BUTANAMIDE](/img/structure/B2523804.png)
